4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine

EGFR kinase inhibitor design regioisomer scaffold comparison pyridopyrimidine scaffold selection

4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine (CAS 2169543-45-5) is a heterocyclic small molecule built on the privileged pyrido[3,4-d]pyrimidine bicyclic core, functionalized with an allyloxy group at the 4-position. This scaffold is a well-established ATP-competitive kinase hinge binder, as demonstrated by its presence in multiple clinical and preclinical kinase inhibitors targeting EGFR, CDK4/6, and MPS1.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 2169543-45-5
Cat. No. B2995538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine
CAS2169543-45-5
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC=CCOC1=NC=NC2=C1C=CN=C2
InChIInChI=1S/C10H9N3O/c1-2-5-14-10-8-3-4-11-6-9(8)12-7-13-10/h2-4,6-7H,1,5H2
InChIKeyIBDFVOHCUUDJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine (CAS 2169543-45-5) Matters as a Kinase-Focused Chemical Tool and Lead Scaffold


4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine (CAS 2169543-45-5) is a heterocyclic small molecule built on the privileged pyrido[3,4-d]pyrimidine bicyclic core, functionalized with an allyloxy group at the 4-position. This scaffold is a well-established ATP-competitive kinase hinge binder, as demonstrated by its presence in multiple clinical and preclinical kinase inhibitors targeting EGFR, CDK4/6, and MPS1 [1]. The compound's molecular formula (C₁₀H₉N₃O; MW 187.20 g/mol) and its 4-allyloxy substitution distinguish it from the more common 4-anilino or 4-amino pyrido[3,4-d]pyrimidine variants, making it a valuable synthetic intermediate and a potential starting point for drug discovery programs [2].

Why SAR Data Proves That Not All Pyrido[3,4-d]pyrimidines Are Interchangeable in Procurement for Kinase Research


Although the pyrido[3,4-d]pyrimidine core is shared by multiple kinase inhibitors, published structure–activity relationship (SAR) data demonstrate that even minor changes at the 4-position can drastically alter kinase selectivity and potency. For example, replacing a 4-anilino group with a 4-alkoxy substituent can shift a compound's target profile from EGFR to CDK4/6 or other kinases [1]. Regioisomeric substitution also matters: the pyrido[3,4-d]pyrimidine isomer has been reported to confer up to a 16-fold potency advantage over the pyrido[2,3-d] isomer in some EGFR contexts . Consequently, the specific 4-(prop-2-en-1-yloxy) substitution pattern cannot be generically replaced by other pyrido[3,4-d]pyrimidines without risking substantial loss of target engagement or changes in selectivity that would invalidate experimental conclusions.

Head-to-Head Quantitative Differentiation Guide for 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine Versus In-Class Alternatives


Pyrido[3,4-d]pyrimidine Scaffold Delivers up to 16-Fold Potency Advantage Over Pyrido[2,3-d]pyrimidine Isomer in EGFR Kinase Inhibition

In comparative kinase inhibition studies, the pyrido[3,4-d]pyrimidine scaffold was found to confer a potency advantage of up to 16-fold over the corresponding pyrido[2,3-d]pyrimidine regioisomer in ATP-competitive EGFR kinase inhibition . While these data were generated on a 4,6-dichloro-substituted analog rather than the 4-allyloxy compound itself, the scaffold advantage originates from the nitrogen atom positioning in the [3,4-d] isomer, which enables a more favorable hinge-binding geometry, and is therefore expected to translate to other C-4 substituted variants within this scaffold class.

EGFR kinase inhibitor design regioisomer scaffold comparison pyridopyrimidine scaffold selection

CDK4/6 Inhibition: Pyrido[3,4-d]pyrimidine Core Is the Basis of FDA-Approved Palbociclib, Highlighting Scaffold Privilege for Cyclin-Dependent Kinases

The clinical and commercial importance of the pyrido[3,4-d]pyrimidine scaffold is firmly established by palbociclib (PD-0332991), an FDA-approved CDK4/6 inhibitor that directly incorporates this core. Palbociclib inhibits CDK4 with an IC₅₀ of 11 nM and CDK6 with an IC₅₀ of 16 nM in cell-free biochemical assays [1]. While 4-(prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is a simpler, more tractable building block rather than a drug-like final compound, its core scaffold is identical to the palbociclib hinge-binding region. This structural precedent provides strong class-level justification for prioritizing this scaffold in CDK inhibitor drug discovery programs.

CDK4/6 inhibitor pyrido[3,4-d]pyrimidine scaffold palbociclib benchmark

4-Allyloxy Substituent as a Gatekeeper Modulator: Structural Differentiation from 4-Amino and 4-Anilino Analogs Drives Distinct Kinase Selectivity Profiles

In SAR studies on pyrido[3,4-d]pyrimidine-based kinase inhibitors, the nature of the 4-substituent has been shown to be a primary determinant of kinase selectivity. The 4-anilino substitution class (typified by erbB family inhibitors) and the 4-amino class (used in various probe compounds) tend to favor EGFR and certain tyrosine kinases . By contrast, the 4-allyloxy group introduces an ether-linked, conformationally flexible alkene moiety that can engage different hydrophobic pockets and alter the vector of substituent extension into the solvent-exposed region. This structural divergence creates the potential for alternative kinase selectivity profiles compared to the more extensively explored 4-anilino series, making the allyloxy variant a valuable diversification point in kinase library design [1].

4-substituent SAR allyloxy vs amino vs anilino kinase selectivity tuning

Novel Necroptosis Inhibitors Exploit the Pyrido[3,4-d]pyrimidine Scaffold: Compound 20 Achieves Comparable RIPK3 Inhibition and Improved Selectivity Over GSK872

Kim et al. designed and synthesized a series of pyrido[3,4-d]pyrimidine derivatives as necroptosis inhibitors. In their SAR studies, compound 20 demonstrated comparable inhibitory activity against RIPK3-mediated pMLKL in HT-29 cells relative to GSK872 (compound 2), a representative selective RIPK3 inhibitor. Notably, compound 20 was less potent against RIPK1 than GSK872 in biochemical kinase assays, resulting in a selectivity index for RIPK3 over RIPK1 that was superior to that of GSK872 [1]. This study highlights the versatility of the pyrido[3,4-d]pyrimidine scaffold beyond traditional kinase targets and demonstrates that specific substitutions can achieve meaningful selectivity improvements.

RIPK3 inhibitor necroptosis pyrido[3,4-d]pyrimidine selectivity

Antitumor Activity of Pyrido[3,4-d]pyrimidines: Lead Compound Achieves IC₅₀ of 0.59 µM Against MGC-803 Gastric Cancer Cells

Guo et al. designed, synthesized, and evaluated 29 pyrido[3,4-d]pyrimidine derivatives for antitumor activity using MTT assays. The most potent compound in this series, compound 30, demonstrated an IC₅₀ of 0.59 µM against MGC-803 gastric cancer cells. Mechanistic studies revealed that compound 30 inhibited cell migration, induced apoptosis, upregulated Bid and PARP expression, and downregulated CycD1 expression [1]. This provides quantitative class-level evidence that the pyrido[3,4-d]pyrimidine scaffold can deliver sub-micromolar cellular antitumor activity and engage apoptosis pathways relevant to gastric cancer.

gastric cancer antitumor activity pyrido[3,4-d]pyrimidine MTT assay

CXCR2 Antagonism by Pyrido[3,4-d]pyrimidines: Scaffold Hopping Delivers Potent Antagonist Activity with IC₅₀ of 0.11 µM

Through a scaffold-hopping approach, a pyrido[3,4-d]pyrimidine analogue was identified as a potent CXCR2 antagonist with an IC₅₀ of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay [1]. This demonstrates that the pyrido[3,4-d]pyrimidine core can effectively address G-protein-coupled receptor (GPCR) targets in addition to kinase targets, expanding the scaffold's application scope. The allyloxy substitution at the C-4 position provides a handle for further optimization of CXCR2 antagonist properties.

CXCR2 antagonist chemokine receptor scaffold hopping

Procurement-Driven Application Scenarios for 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine in Drug Discovery and Chemical Biology


Kinase-Focused Fragment-Based or Scaffold-Hopping Library Design

Research groups building kinase-targeted compound libraries should include 4-(prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine as a diverse element within their pyridopyrimidine collection. The scaffold's demonstrated potency advantages (up to 16-fold over [2,3-d] isomers in EGFR assays ) and its clinical precedent in palbociclib make it a high-priority core for fragment elaboration and scaffold-hopping campaigns. The 4-allyloxy substitution offers a synthetically accessible handle (via nucleophilic substitution or cross-coupling at the allyl group) for rapid analog generation.

CDK4/6 and EGFR Inhibitor Lead Optimization Starting Point

Given the direct structural relationship to palbociclib (CDK4 IC₅₀ = 11 nM; CDK6 IC₅₀ = 16 nM) [1] and the scaffold's established EGFR inhibitory potential, 4-(prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is a logical synthetic building block for programs targeting cyclin-dependent kinases or members of the erbB family. Its 4-allyloxy group can be leveraged as a protecting group, a diversification point, or a prodrug moiety in the context of inhibitor design.

Necroptosis and RIPK3-Focused Chemical Probe Development

The recent demonstration that pyrido[3,4-d]pyrimidine derivatives can serve as RIPK3 inhibitors with selectivity advantages over the tool compound GSK872 [2] opens a novel application space. Procurement of the 4-allyloxy scaffold is warranted for groups studying necroptosis, sterile inflammation, or related cell death pathways, as the base scaffold provides a validated starting point for RIPK3 inhibitor optimization with the potential to achieve improved selectivity profiles.

CXCR2 Antagonist Discovery for Inflammatory Disease and Immuno-Oncology

The identification of pyrido[3,4-d]pyrimidine-based CXCR2 antagonists with sub-micromolar potency (IC₅₀ = 0.11 µM) [3] supports procurement of this chemotype for GPCR-focused drug discovery. The 4-(prop-2-en-1-yloxy) variant can serve as a starting scaffold for further optimization of CXCR2 antagonist potency and selectivity, particularly in programs targeting inflammatory diseases, cancer metastasis, or tumor microenvironment modulation.

Quote Request

Request a Quote for 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.